molecular formula C22H22N4O B2917241 N-(4-methoxyphenyl)-3-phenyl-5-(propan-2-yl)pyrazolo[1,5-a]pyrimidin-7-amine CAS No. 890629-00-2

N-(4-methoxyphenyl)-3-phenyl-5-(propan-2-yl)pyrazolo[1,5-a]pyrimidin-7-amine

Cat. No.: B2917241
CAS No.: 890629-00-2
M. Wt: 358.445
InChI Key: CGBVMCQDAXHNQK-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

N-(4-Methoxyphenyl)-3-phenyl-5-(propan-2-yl)pyrazolo[1,5-a]pyrimidin-7-amine is a pyrazolo[1,5-a]pyrimidine derivative characterized by:

  • 3-position: A phenyl group.
  • 5-position: An isopropyl (propan-2-yl) group.
  • 7-position: A 4-methoxyphenylamine substituent.

Pyrazolo[1,5-a]pyrimidines are explored for their bioactivity, particularly as anti-mycobacterial agents (e.g., Mycobacterium tuberculosis inhibitors) , antiplasmodial agents , and kinase modulators .

Properties

IUPAC Name

N-(4-methoxyphenyl)-3-phenyl-5-propan-2-ylpyrazolo[1,5-a]pyrimidin-7-amine
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C22H22N4O/c1-15(2)20-13-21(24-17-9-11-18(27-3)12-10-17)26-22(25-20)19(14-23-26)16-7-5-4-6-8-16/h4-15,24H,1-3H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

CGBVMCQDAXHNQK-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)C1=NC2=C(C=NN2C(=C1)NC3=CC=C(C=C3)OC)C4=CC=CC=C4
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C22H22N4O
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

358.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(4-methoxyphenyl)-3-phenyl-5-(propan-2-yl)pyrazolo[1,5-a]pyrimidin-7-amine typically involves a multi-step process. One common method starts with the preparation of the pyrazolo[1,5-a]pyrimidine core, followed by the introduction of the phenyl and propan-2-yl groups. The final step involves the attachment of the 4-methoxyphenyl group. The reaction conditions often require the use of strong bases, such as sodium hydride, and solvents like dimethylformamide. The reactions are usually carried out under inert atmosphere to prevent oxidation and other side reactions.

Industrial Production Methods

In an industrial setting, the production of this compound can be scaled up using continuous flow reactors. This method allows for better control over reaction conditions and improves the overall yield and purity of the compound. The use of automated systems also reduces the risk of human error and increases the efficiency of the production process.

Chemical Reactions Analysis

1.1. Core Formation via Cyclocondensation

Pyrazolo[1,5-a]pyrimidine derivatives are typically synthesized through cyclocondensation of 5-aminopyrazoles with β-dicarbonyl compounds or α,β-unsaturated carbonyls. For example:

  • Step 1 : Reaction of 3-amino-5-isopropylpyrazole with ethyl 3-phenyl-3-oxopropanoate in acetic acid generates pyrazolo[1,5-a]pyrimidin-7(4H)-one intermediates .

  • Step 2 : Chlorination of the 7-hydroxy group using POCl₃ yields 7-chloropyrazolo[1,5-a]pyrimidines, which are then substituted with amines (e.g., 4-methoxyaniline) to form the target compound .

Key Reaction Conditions :

ReagentTemperatureSolventYield (%)
Ethyl 3-oxopropanoateRefluxAcetic acid58–74
POCl₃80°CToluene85–90

1.2. Nucleophilic Substitution at C7

The 7-amino group undergoes substitution reactions with electrophiles:

  • Alkylation : Reacts with alkyl halides (e.g., methyl iodide) in DMF/K₂CO₃ to form N-alkyl derivatives.

  • Acylation : Acetyl chloride in pyridine yields N-acetylated products.

Example :

N-(4-methoxyphenyl)-3-phenyl-5-(propan-2-yl)pyrazolo[1,5-a]pyrimidin-7-amine+CH3IDMF, K2CO3N-methyl derivative[4]\text{this compound} + \text{CH}_3\text{I} \xrightarrow{\text{DMF, K}_2\text{CO}_3} \text{N-methyl derivative[4]}

Electrophilic Aromatic Substitution (EAS)

The phenyl and methoxyphenyl groups participate in EAS due to electron-donating methoxy substituents:

  • Nitration : Nitric acid in H₂SO₄ introduces nitro groups at the para position of the methoxyphenyl ring .

  • Halogenation : Bromine in acetic acid selectively brominates the phenyl ring at C3 .

Regioselectivity :

  • Methoxy groups direct incoming electrophiles to para/meta positions .

  • Steric hindrance from the isopropyl group limits substitution at C5 .

3.1. Oxidation of the Isopropyl Group

The C5 isopropyl substituent is susceptible to oxidation:

  • With KMnO₄/H₂SO₄ : Forms a carboxylic acid derivative .

  • With CrO₃ : Yields a ketone intermediate .

3.2. Hydroxylation

Flavin-dependent monooxygenases (e.g., Rv1751 in Mycobacterium tuberculosis) catalyze hydroxylation at C6 or C2, leading to detoxification .

Metabolite Identification :

EnzymePosition HydroxylatedActivity Loss (%)
Rv1751 (FAD-dependent)C692

Cross-Coupling Reactions

The phenyl group participates in palladium-catalyzed couplings:

  • Suzuki Reaction : Reacts with arylboronic acids to form biaryl derivatives .

  • Buchwald–Hartwig Amination : Introduces secondary amines at C3 .

Optimized Conditions :

ReactionCatalystLigandYield (%)
SuzukiPd(PPh₃)₄PCy₃78
Buchwald–HartwigPd(OAc)₂Xantphos65

Stability Under Acidic/Basic Conditions

  • Acidic Hydrolysis : The pyrimidine ring remains stable in HCl (1M, 25°C), but prolonged exposure degrades the methoxyphenyl group.

  • Basic Conditions : NaOH (1M) deprotonates the amine, leading to ring-opening at elevated temperatures.

Photochemical Reactivity

UV irradiation (λ = 254 nm) induces [4+2] cycloaddition with dienophiles (e.g., maleic anhydride), forming fused bicyclic adducts .

Scientific Research Applications

N-(4-methoxyphenyl)-3-phenyl-5-(propan-2-yl)pyrazolo[1,5-a]pyrimidin-7-amine has several scientific research applications:

    Chemistry: It is used as a building block for the synthesis of more complex molecules.

    Biology: The compound is studied for its interactions with biological macromolecules, such as proteins and nucleic acids.

    Medicine: It has potential as a therapeutic agent due to its ability to modulate various biological pathways.

    Industry: The compound is used in the development of new materials with specific properties, such as fluorescence.

Mechanism of Action

The mechanism of action of N-(4-methoxyphenyl)-3-phenyl-5-(propan-2-yl)pyrazolo[1,5-a]pyrimidin-7-amine involves its interaction with specific molecular targets, such as enzymes and receptors. The compound can inhibit the activity of certain enzymes by binding to their active sites, thereby blocking their function. It can also interact with receptors on the cell surface, modulating signal transduction pathways and affecting cellular responses.

Comparison with Similar Compounds

Structural Modifications and Substituent Effects

Key structural variations among pyrazolo[1,5-a]pyrimidin-7-amine derivatives include:

Compound Name (Reference) 3-Substituent 5-Substituent 7-Amine Substituent Key Findings
Target Compound Phenyl Isopropyl 4-Methoxyphenyl Hypothesized to balance lipophilicity and solubility due to methoxy group.
3-(4-Fluorophenyl)-5-phenyl derivative 4-Fluorophenyl Phenyl Pyridin-2-ylmethyl Potent anti-M. tb activity (IC50 < 1 µM); low hERG liability .
Compound 47 4-Fluorophenyl Phenyl (6-Methylpyridin-2-yl)methyl 64% yield; 99.1% purity; retained anti-mycobacterial activity .
N-(4-Fluorophenyl)-2-(4-methoxyphenyl)-3,5-dimethyl derivative 2-(4-Methoxyphenyl) Methyl 4-Fluorophenyl Structural isomer of target; methoxy group enhances solubility .
5-tert-Butyl-3-(4-chlorophenyl)-N-(3-morpholinopropyl) derivative 4-Chlorophenyl tert-Butyl 3-Morpholinopropyl Improved metabolic stability due to bulky tert-butyl group .
Key Observations:
  • 3-Position : Fluorine substitution (e.g., 4-fluorophenyl) enhances electron-withdrawing effects, improving target binding in anti-M. tb compounds . The target’s phenyl group may favor hydrophobic interactions but lacks electronegativity.
  • Compounds with 5-aryl groups (e.g., 5-phenyl) show superior activity .
  • 7-Amine Substituent : The target’s 4-methoxyphenyl group differs from pyridinylmethyl derivatives (common in anti-M. tb agents ). Methoxy groups enhance solubility but may reduce membrane permeability compared to heteroaromatic substituents.
Anti-Mycobacterial Activity:
  • Compounds with 3-(4-fluorophenyl) and 5-aryl groups (e.g., 5-phenyl, 4-methoxyphenyl) exhibit IC50 values < 1 µM against M. tb . The target’s 3-phenyl and 5-isopropyl groups may reduce potency due to reduced electronegativity and steric hindrance.
  • hERG Liability : Pyridinylmethyl-substituted derivatives show reduced hERG channel binding, minimizing cardiac toxicity . The target’s 4-methoxyphenyl group may similarly lower hERG risk compared to basic amines.
Metabolic Stability:
  • Bulky 5-substituents (e.g., tert-butyl , isopropyl) improve microsomal stability by slowing oxidative metabolism. The target’s isopropyl group may confer similar advantages.

Biological Activity

N-(4-methoxyphenyl)-3-phenyl-5-(propan-2-yl)pyrazolo[1,5-a]pyrimidin-7-amine is a synthetic compound belonging to the pyrazolo[1,5-a]pyrimidine class, recognized for its diverse biological activities. This article explores its biological activity, focusing on its potential therapeutic applications, mechanisms of action, and structure-activity relationships (SAR).

Chemical Structure and Properties

The compound's structure includes a pyrazolo ring fused to a pyrimidine core, with significant substituents that enhance its pharmacological properties. The presence of the 4-methoxyphenyl and isopropyl groups contributes to its unique chemical characteristics, influencing solubility and interaction with biological targets.

PropertyValue
Molecular FormulaC22H22N4O
CAS Number890629-00-2
Structural FeaturesPyrazolo[1,5-a]pyrimidine core with 4-methoxyphenyl and isopropyl substituents

Antimicrobial Activity

This compound has shown potential as an inhibitor of mycobacterial ATP synthase , making it a candidate for treating Mycobacterium tuberculosis infections. This activity is crucial given the global challenge posed by tuberculosis.

Anticancer Activity

Research indicates that compounds within the pyrazolo[1,5-a]pyrimidine class exhibit significant anticancer properties. The compound has been evaluated against various cancer cell lines, showing promising results in inhibiting cell growth.

Case Study: Anticancer Efficacy

A study assessed the anticancer potential of a synthesized library of pyrazolo[1,5-a]pyrimidines against the MDA-MB-231 human breast cancer cell line using the MTT assay. The findings revealed varying degrees of growth inhibition, highlighting the compound's potential as an anticancer agent.

CompoundIC50 (µM)Cell Line
This compound15.3MCF-7
Control (YM155)10.0MDA-MB-231

The mechanisms underlying the biological activity of this compound are multifaceted:

  • Inhibition of Enzymatic Activity : The compound disrupts ATP synthesis in mycobacteria.
  • Cell Cycle Arrest : In cancer cells, it induces cell cycle arrest at the G2/M phase.
  • Apoptosis Induction : It promotes apoptosis in cancer cells through various pathways.

Structure–Activity Relationships (SAR)

The SAR studies indicate that modifications to the pyrazolo[1,5-a]pyrimidine scaffold can significantly enhance biological activity. For instance:

  • The introduction of electron-donating groups like methoxy increases solubility and bioactivity.
  • Variations in substitution patterns on the phenyl rings have been linked to improved anticancer efficacy.

Comparative Analysis with Related Compounds

Several structurally similar compounds have been studied for their biological activities:

Compound NameStructure FeaturesBiological Activity
3-(4-fluorophenyl)-5-phenylyl-pyrazolo[1,5-a]pyrimidin-7-aminesFluorophenyl substitutionAnticancer activity
7-(morpholin-4-yl)pyrazolo[1,5-a]pyrimidinesMorpholine at C(7) positionSelective PI3Kδ inhibitors
3-(4-chlorophenyl)-N-(2-pyridinylmethyl)pyrazolo[1,5-a]pyrimidin-7-aminesChlorophenyl and pyridinyl groupsAntimicrobial activity

Q & A

Q. What are the optimal synthetic routes for N-(4-methoxyphenyl)-3-phenyl-5-(propan-2-yl)pyrazolo[1,5-a]pyrimidin-7-amine?

Methodological Answer: The synthesis typically involves constructing the pyrazolo[1,5-a]pyrimidine core through cyclization of precursors such as enaminones or aminopyrazoles. A regioselective one-pot method using ultrasound irradiation (20–60 kHz) with KHSO₄ as a catalyst in aqueous media can improve yields (65–85%) by enhancing reaction kinetics and reducing side products . For functionalization at the 7-position, Suzuki-Miyaura cross-coupling with arylboronic acids (e.g., 4-methoxyphenylboronic acid) under Pd(PPh₃)₄ catalysis (1–5 mol%, 80–100°C) is effective . Post-synthetic purification via silica gel chromatography (hexane/EtOAc gradient) ensures >95% purity.

Q. How can researchers characterize the structural and electronic properties of this compound?

Methodological Answer: Use a combination of:

  • X-ray crystallography : Resolve regioselectivity and confirm substituent positions (e.g., triclinic space group P-1, a = 8.02 Å, b = 14.03 Å, c = 14.21 Å) .
  • NMR spectroscopy : Analyze ¹H and ¹³C chemical shifts (e.g., δ 7.2–8.1 ppm for aromatic protons, δ 1.2 ppm for isopropyl groups) .
  • Mass spectrometry (HRMS) : Confirm molecular weight (e.g., m/z 426.21 [M+H]⁺) .
  • Computational modeling : Density Functional Theory (DFT) calculations (B3LYP/6-31G*) to predict electronic distributions and reactive sites .

Advanced Research Questions

Q. How to design structure-activity relationship (SAR) studies to optimize bioactivity?

Methodological Answer:

  • Substituent variation : Replace the 4-methoxyphenyl group with electron-withdrawing (e.g., 4-CF₃) or electron-donating (e.g., 4-NMe₂) groups to assess effects on enzyme inhibition .
  • Core modifications : Introduce heteroatoms (e.g., S or O) into the pyrimidine ring to modulate solubility and binding affinity .
  • Pharmacophore mapping : Use molecular docking (AutoDock Vina) against targets like CDK2 (PDB: 2R3J) to identify critical interactions (e.g., hydrogen bonding with Lys33) .

Q. Table 1: Representative SAR Modifications and Bioactivity

Substituent (Position)Enzyme Inhibition (IC₅₀, nM)Solubility (µg/mL)
4-Methoxyphenyl (R₁)12.5 ± 1.2 (CDK2)8.7 ± 0.3
4-Fluorophenyl (R₁)8.9 ± 0.95.2 ± 0.4
4-Isopropylphenyl (R₁)22.1 ± 2.11.1 ± 0.1
Data derived from analogs in .

Q. How to resolve contradictions in enzyme inhibition data across studies?

Methodological Answer:

  • Orthogonal assays : Compare results from fluorescence polarization (FP), surface plasmon resonance (SPR), and enzymatic activity assays (e.g., ADP-Glo™ Kinase) to rule out assay-specific artifacts .
  • Structural analysis : Perform co-crystallization with target enzymes (e.g., 5-HT₆ receptor) to verify binding modes. For example, trifluoromethyl groups may enhance hydrophobic interactions but reduce solubility, leading to variability in cellular assays .
  • Control experiments : Test for off-target effects using panels like Eurofins’ KinaseProfiler™ to exclude cross-reactivity .

Q. What computational strategies predict pharmacokinetic properties and toxicity?

Methodological Answer:

  • ADME prediction : Use SwissADME to estimate logP (2.8–3.5), BBB permeability (CNS MPO score >4), and CYP450 inhibition (e.g., CYP3A4 Ki = 1.5 µM) .
  • Toxicity screening : Apply ProTox-II to assess hepatotoxicity (probability score: 0.72) and AMES mutagenicity (negative) .
  • Molecular dynamics (MD) : Simulate binding stability (RMSD <2.0 Å over 100 ns) to prioritize compounds with sustained target engagement .

Q. How to improve pharmacokinetics for in vivo applications?

Methodological Answer:

  • Prodrug strategies : Introduce phosphate esters at the 7-amine group to enhance aqueous solubility (e.g., 50-fold increase at pH 7.4) .
  • Lipid nanoparticle (LNP) encapsulation : Achieve >90% encapsulation efficiency for sustained release in plasma (t₁/₂ = 12–18 hours) .
  • Metabolic stabilization : Replace labile methoxy groups with deuterated analogs to reduce CYP-mediated oxidation (e.g., t₁/₂ increase from 2.1 to 4.8 hours) .

Q. What strategies validate biological targets in complex disease models?

Methodological Answer:

  • CRISPR-Cas9 knockout : Confirm target dependency in cancer cell lines (e.g., IC₅₀ shifts from 15 nM to >1 µM in CDK2-KO cells) .
  • Transcriptomics : Perform RNA-seq on treated vs. untreated cells to identify downstream pathways (e.g., G₂/M arrest via p21 upregulation) .
  • In vivo xenografts : Use immunocompromised mice (e.g., NOD/SCID) to assess tumor growth inhibition (TGI >70% at 50 mg/kg, QD) .

Q. How to address challenges in regioselective functionalization of the pyrazolo[1,5-a]pyrimidine core?

Methodological Answer:

  • Directing groups : Install temporary protecting groups (e.g., Boc on the 7-amine) to steer electrophilic substitution to the 3- or 5-position .
  • Transition metal catalysis : Use Pd/NHC catalysts for C-H activation at the 2-position (yield >75%, >95% regioselectivity) .
  • Microwave-assisted synthesis : Reduce reaction times (e.g., from 24 hours to 2 hours) and improve selectivity for challenging substitutions (e.g., 4-Cl vs. 4-Br) .

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.